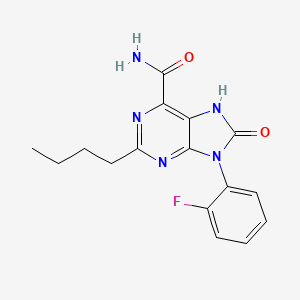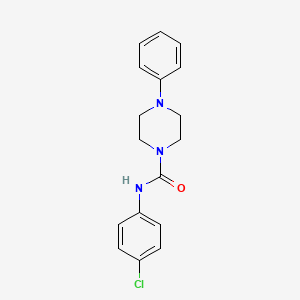![molecular formula C15H13NO4S B2712220 Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate CAS No. 50437-61-1](/img/structure/B2712220.png)
Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate” is a chemical compound with the CAS Number: 50437-61-1 . It has a molecular weight of 303.34 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code of the compound is1S/C15H13NO4S/c1-10-3-6-12(7-4-10)21-14-8-5-11(15(17)20-2)9-13(14)16(18)19/h3-9H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate” is a solid compound . It has a molecular weight of 303.34 . The InChI Code provides further details about its molecular structure .Applications De Recherche Scientifique
Transparent Aromatic Polyimides
Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate is utilized in the synthesis of transparent aromatic polyimides. These polyimides exhibit high refractive indices and small birefringences, alongside good thermomechanical stabilities. Their synthesis involves a two-step thermal polycondensation, indicating their potential application in materials science, particularly for optical and electronic devices (Tapaswi et al., 2015).
Preparation of Substituted Methyl o-Nitrophenyl Sulfides
Research has explored the nucleophilic substitution of substituted o-nitrochlorobenzenes with methanethiolates to prepare a series of methyl-o-nitrophenylsulfides, including Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate. These compounds have applications in synthetic chemistry, serving as intermediates in the preparation of more complex molecules (Dudová et al., 2002).
Molecular Modification for Deactivating Organic Carcinogens
Studies on molecular modification to deactivate organic carcinogens involve the substitution of the aromatic nucleus of arylamino/nitro carcinogens, suggesting potential uses in cancer research and the development of safer chemicals (Ashby et al., 1982).
Synthesis of Cardiotonic Drugs Intermediates
Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate serves as an intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole, illustrating its significance in pharmaceutical chemistry (Lomov, 2019).
Nonlinear Optical Single Crystals
The compound has applications in the growth of single crystals for nonlinear optical materials, showing promise in the development of advanced optical devices (Parol et al., 2020).
Safety and Hazards
The compound has been associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Orientations Futures
While specific future directions for “Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate” are not mentioned in the sources I found, research into similar compounds suggests potential areas of interest. For example, the oxidation of similar compounds with hydrogen peroxide has been studied , suggesting potential future research directions in understanding the properties and reactions of these types of compounds.
Propriétés
IUPAC Name |
methyl 4-(4-methylphenyl)sulfanyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-10-3-6-12(7-4-10)21-14-8-5-11(15(17)20-2)9-13(14)16(18)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNLUTFWHBZERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2712137.png)
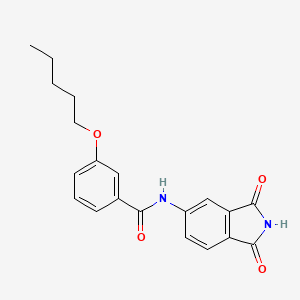
![3-amino-N2-(3-chlorophenyl)-4-(4-methoxyphenyl)-N5,N5,6-trimethylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2712140.png)

![8-(4-Ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2712142.png)
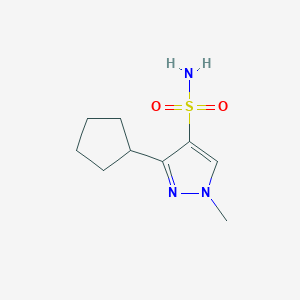
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2712144.png)
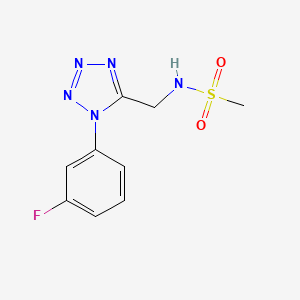

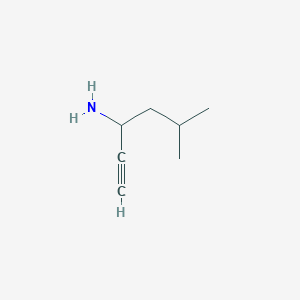
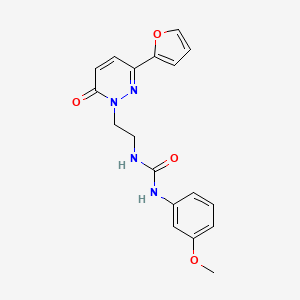
![N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2712158.png)
